Abieslactone

説明

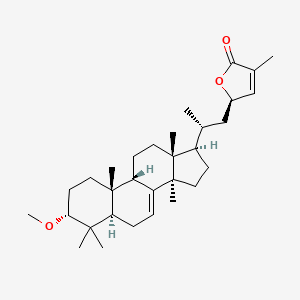

Structure

3D Structure

特性

CAS番号 |

33869-93-1 |

|---|---|

分子式 |

C31H48O3 |

分子量 |

468.7 g/mol |

IUPAC名 |

(2R)-2-[(2R)-2-[(3R,5R,9S,10R,13R,14R,17R)-3-methoxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl]-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C31H48O3/c1-19(17-21-18-20(2)27(32)34-21)22-11-15-31(7)24-9-10-25-28(3,4)26(33-8)13-14-29(25,5)23(24)12-16-30(22,31)6/h9,18-19,21-23,25-26H,10-17H2,1-8H3/t19-,21-,22-,23-,25+,26-,29-,30-,31+/m1/s1 |

InChIキー |

RHCAOVDBFCREAC-XOUPGTJXSA-N |

異性体SMILES |

CC1=C[C@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC)C)C)C |

正規SMILES |

CC1=CC(OC1=O)CC(C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC)C)C)C |

外観 |

Solid powder |

他のCAS番号 |

38577-26-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

23-hydroxy-3-methoxylanosta-7,24-dien-26-oic acid lactone abieslactone |

製品の起源 |

United States |

Foundational & Exploratory

Abieslactone: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abieslactone is a naturally occurring triterpenoid lactone that has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its mechanism of action, particularly its role in inducing apoptosis in cancer cells.

Natural Source

This compound is primarily isolated from various species of the fir tree genus, Abies (Pinaceae family). While it is found in several Abies species, a notable source is Abies firma , also known as the Momi fir, a species native to Japan. The compound is typically extracted from the leaves and twigs of these evergreen conifers.

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on standard methods for the isolation of triterpenoids from plant material.

Experimental Protocol

1. Plant Material Collection and Preparation:

-

Fresh leaves and twigs of Abies firma are collected.

-

The plant material is air-dried in a well-ventilated area, protected from direct sunlight, for several weeks until a constant weight is achieved.

-

The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction using a non-polar or moderately polar solvent.

-

Solvent: Methanol or a mixture of dichloromethane and methanol (e.g., 1:1 v/v) is typically used.

-

Procedure (Maceration): The powdered plant material is soaked in the solvent at room temperature for a period of 24-72 hours with occasional agitation. This process is often repeated three times with fresh solvent to ensure exhaustive extraction.

-

The solvent from the combined extracts is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Solvents: A typical fractionation scheme would involve sequential partitioning with n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar triterpenoid, is expected to be enriched in the ethyl acetate fraction.

-

Each fraction is concentrated under reduced pressure.

4. Chromatographic Purification:

-

The ethyl acetate fraction, which is enriched with this compound, is further purified using column chromatography.

-

Stationary Phase: Silica gel (60-120 or 200-300 mesh) is commonly used as the adsorbent.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane with an increasing proportion of ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing to 100% ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Fractions containing the compound of interest (as indicated by a single spot on TLC) are pooled and concentrated.

5. Recrystallization:

-

The purified this compound is further purified by recrystallization from a suitable solvent, such as methanol or a mixture of chloroform and methanol, to obtain pure crystals.

Quantitative Data

Currently, there is limited published data on the specific yield of this compound from Abies firma. The yield of triterpenoids from plant sources can vary significantly based on factors such as the geographical location, season of collection, and the specific extraction and purification methods employed.

| Parameter | Value | Source |

| Plant Source | Abies firma (leaves and twigs) | General Botanical Literature |

| Compound Class | Triterpenoid Lactone | Phytochemical Studies |

| Typical Extraction Solvent | Methanol or Dichloromethane/Methanol | Inferred from Triterpenoid Isolation Protocols |

| Primary Purification Method | Silica Gel Column Chromatography | Inferred from Triterpenoid Isolation Protocols |

| Yield | Data not readily available | Literature Review |

Biological Activity: Induction of Apoptosis

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been shown to have selective cytotoxicity against human hepatocellular carcinoma (HCC) cell lines.[1] The primary mechanism of its anti-cancer activity is the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.[1]

Signaling Pathway of this compound-Induced Apoptosis

This compound initiates a cascade of events within the cancer cell, leading to its demise. This signaling pathway is primarily mediated by the generation of Reactive Oxygen Species (ROS).[1]

Caption: Signaling pathway of this compound-induced apoptosis.

Description of the Pathway:

-

ROS Generation: this compound treatment leads to an increase in the intracellular levels of Reactive Oxygen Species (ROS).[1]

-

Mitochondrial Involvement: The accumulation of ROS targets the mitochondria, the powerhouse of the cell.[1]

-

Regulation of Bcl-2 Family Proteins: The increase in ROS leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

-

Cytochrome c Release: The upregulation of Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c from the intermembrane space into the cytoplasm.[1]

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[1]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.[1]

Experimental Workflow for Apoptosis Assay

The following workflow outlines the key experiments used to elucidate the apoptotic mechanism of this compound.

Caption: Experimental workflow for studying this compound-induced apoptosis.

Conclusion

This compound, a triterpenoid isolated from Abies species, demonstrates significant potential as a cytotoxic agent against cancer cells. Its ability to induce apoptosis through the ROS-mediated mitochondrial pathway makes it a promising candidate for further investigation in drug development. This guide provides researchers and scientists with a foundational understanding of its natural source, a practical framework for its isolation, and a detailed overview of its mechanism of action, thereby facilitating future research and development efforts.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Abieslactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abieslactone is a naturally occurring tetracyclic triterpenoid lactone isolated from various species of the Abies genus. This compound has garnered significant interest within the scientific community due to its unique chemical architecture and promising biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, with a focus on its pro-apoptotic effects on cancer cells.

Chemical Structure and Stereochemistry

The systematic name for this compound is (23R)-3α-methoxy-5α,9β-lanosta-7,24-diene-26,23-lactone. Its molecular structure is characterized by a lanostane-type triterpenoid skeleton, featuring a fused four-ring system (A, B, C, and D rings), a methoxy group at the C-3 position, and a distinctive γ-lactone ring fused to the side chain.

The stereochemistry of this compound has been unequivocally established through X-ray crystallographic analysis. Key stereochemical features include:

-

A/B Ring Junction: The A and B rings are transfused, with the hydrogen at C-5 in the α-position.

-

B/C Ring Junction: The B and C rings are also transfused. The stereochemistry at C-9 is β.

-

C/D Ring Junction: The C and D rings are transfused.

-

C-3 Methoxy Group: The methoxy group at the C-3 position is in the α-orientation.

-

Lactone Ring: The γ-lactone ring is formed between C-26 and C-23, with the stereocenter at C-23 having an R configuration.

The presence of multiple chiral centers gives rise to a complex three-dimensional structure that is crucial for its biological activity.

Data Presentation

A comprehensive summary of the quantitative data for this compound is presented below.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, providing precise information about its molecular geometry.

| Parameter | Value |

| Molecular Formula | C₃₁H₄₈O₃ |

| Molecular Weight | 468.7 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 6.633(3) Å |

| b | 11.761(6) Å |

| c | 35.009(19) Å |

| Z | 4 |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

HRMS data confirms the elemental composition of this compound. The exact mass is a critical parameter for its identification.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 469.3682 | Data not available |

| [M+Na]⁺ | 491.3501 | Data not available |

Optical Rotation

The specific rotation is a characteristic physical property of chiral molecules like this compound.

| Parameter | Value |

| Specific Rotation [α]D | Data not available |

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and extension of research findings.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Abies species, based on common phytochemical extraction techniques.

-

Extraction: Dried and powdered plant material (e.g., bark or leaves of Abies mariesii) is subjected to solvent extraction, typically using a non-polar solvent such as hexane or chloroform, followed by a more polar solvent like methanol.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane-methanol-water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: A silica gel column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to yield pure this compound.

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain crystals for X-ray analysis.

Structure Elucidation by X-ray Crystallography

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process yields the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in human hepatocellular carcinoma cells through the mitochondrial pathway.[1][2] The key steps in this signaling cascade are illustrated in the diagram below.

Caption: Signaling pathway of this compound-induced apoptosis.

Pathway Description:

This compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn inactivates the Akt signaling pathway.[1] Concurrently, this compound upregulates the tumor suppressor protein p53, leading to an increase in the cyclin-dependent kinase inhibitor p21.[1] This upregulation of p21 subsequently downregulates the levels of CDK2 and Cyclin D1, resulting in G1 phase cell cycle arrest.[1]

Furthermore, this compound modulates the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and promotes the release of cytochrome c from the mitochondria into the cytosol.[2] Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the biochemical and morphological changes characteristic of apoptosis.[1][2]

References

- 1. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]

The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of Abieslactone in Abies Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abieslactone, a tetracyclic triterpenoid lactone isolated from Abies mariesii, presents a complex chemical structure with potential pharmacological significance. Despite its characterization, the biosynthetic pathway leading to this compound remains uncharted territory in scientific literature. This technical guide synthesizes current knowledge on triterpenoid and lactone biosynthesis to propose a putative pathway for this compound in Abies species. We delve into the hypothetical enzymatic steps, from precursor molecules to the final complex structure, and provide a framework of experimental protocols for the elucidation of this pathway. This document aims to serve as a foundational resource for researchers seeking to unravel the biosynthesis of this compound and other intricate terpenoids in conifers.

Introduction

The genus Abies, commonly known as firs, is a rich source of diverse terpenoids, many of which exhibit significant biological activities. Among these is this compound, a C31H48O3 tetracyclic triterpenoid lactone belonging to the withanolide and derivatives class of organic compounds. While its structure is known, the intricate enzymatic machinery responsible for its synthesis within Abies species is yet to be determined. Understanding the biosynthesis of this compound is crucial for several reasons: it can unveil novel enzymatic functions, provide opportunities for metabolic engineering to enhance its production, and offer insights into the chemical ecology of Abies species. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with established terpenoid biosynthesis principles, and provides detailed experimental methodologies to validate this proposed pathway.

A Putative Biosynthetic Pathway for this compound

The biosynthesis of triterpenoids universally begins with the cyclization of 2,3-oxidosqualene.[1] This precursor is itself derived from the mevalonate (MVA) pathway in the cytosol.[2] The formation of the complex tetracyclic structure of this compound likely involves a series of cyclization and oxidation reactions catalyzed by specific enzymes.

From Universal Precursors to a Triterpene Scaffold

The initial steps of the proposed pathway are well-established in terpenoid biosynthesis:

-

Mevalonate (MVA) Pathway: Acetyl-CoA is converted through a series of enzymatic reactions to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the universal C5 building blocks of all terpenoids.[2]

-

Squalene Synthesis: Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of two IPP molecules and one DMAPP molecule, are joined tail-to-tail to form squalene. This reaction is catalyzed by squalene synthase.

-

Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical branching point for the synthesis of various triterpenoids. This reaction is catalyzed by squalene epoxidase.[2]

-

Cyclization: An oxidosqualene cyclase (OSC) then catalyzes the cyclization of 2,3-oxidosqualene into a specific tetracyclic triterpene scaffold. The exact nature of this scaffold in the this compound pathway is unknown, but it would likely be a dammarenyl or protosteryl cation that undergoes subsequent rearrangements.

Tailoring Steps: Oxidation and Lactone Ring Formation

Following the formation of the initial tetracyclic skeleton, a series of tailoring reactions, primarily oxidations, are hypothesized to occur to yield this compound. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYP450s), a versatile family of enzymes known for their role in the structural diversification of terpenoids.[3]

-

Hydroxylation: Specific carbon atoms on the triterpene scaffold are hydroxylated by CYP450s.

-

Further Oxidation: The hydroxylated intermediates may undergo further oxidation to form keto or aldehyde functionalities.

-

Lactone Ring Formation: The characteristic lactone ring of this compound is likely formed through an oxidative cyclization reaction. This could proceed via a Baeyer-Villiger oxidation mechanism catalyzed by a specific CYP450, or through other oxidative processes that lead to the formation of the ester bond within the ring.[3]

The following diagram illustrates the putative biosynthetic pathway of this compound.

Caption: A putative biosynthetic pathway for this compound, starting from Acetyl-CoA.

Quantitative Data Summary

The elucidation of the this compound biosynthetic pathway will require the generation of quantitative data at various stages. The following tables summarize the types of data that would be crucial for this endeavor.

Table 1: Precursor and Intermediate Concentrations

| Compound | Abies Species | Tissue | Concentration (µg/g FW) | Analytical Method |

| Squalene | A. mariesii | Needles | Hypothetical Value | GC-MS |

| 2,3-Oxidosqualene | A. mariesii | Needles | Hypothetical Value | LC-MS |

| Putative Tetracyclic Scaffold | A. mariesii | Needles | Hypothetical Value | LC-MS/MS |

| This compound | A. mariesii | Needles | Hypothetical Value | HPLC, GC-MS |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/mg/min) | Assay Method |

| Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene | Hypothetical Value | Hypothetical Value | Hypothetical Value | Radiochemical assay, LC-MS |

| Cytochrome P450 (Hydroxylase) | Tetracyclic Scaffold | Hypothetical Value | Hypothetical Value | Hypothetical Value | Reconstituted enzyme assay, LC-MS |

| Cytochrome P450 (Lactone Synthase) | Oxidized Intermediate | Hypothetical Value | Hypothetical Value | Hypothetical Value | Reconstituted enzyme assay, HPLC |

Detailed Experimental Protocols

The following protocols provide a general framework for the experimental work required to identify and characterize the enzymes involved in this compound biosynthesis.

Extraction and Quantification of this compound and Intermediates

Objective: To extract and quantify this compound and its putative precursors from Abies tissues.

Protocol:

-

Sample Preparation: Freeze fresh Abies mariesii needles in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate) using sonication or Soxhlet extraction.

-

Fractionation: Concentrate the crude extract under reduced pressure and fractionate using column chromatography over silica gel with a gradient of hexane and ethyl acetate.

-

Quantification:

-

GC-MS Analysis: For volatile and semi-volatile compounds like squalene and potentially some intermediates, perform gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary for polar compounds.[4]

-

LC-MS/MS Analysis: For non-volatile and more polar compounds like this compound and its oxidized intermediates, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

-

-

Standard Curve: Prepare a standard curve using a purified and quantified this compound standard to determine its concentration in the plant extracts.

Identification and Functional Characterization of Candidate Genes

Objective: To identify and functionally characterize the genes encoding the enzymes of the this compound pathway.

Protocol:

-

Transcriptome Sequencing: Extract total RNA from Abies mariesii tissues and perform transcriptome sequencing (RNA-Seq) to identify candidate genes, particularly those encoding oxidosqualene cyclases and cytochrome P450s.

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into expression vectors.

-

Heterologous Expression: Express the cloned genes in a suitable heterologous host system, such as E. coli or Saccharomyces cerevisiae.

-

In Vitro Enzyme Assays:

-

Purify the recombinant enzymes from the heterologous host.

-

Conduct enzyme assays by incubating the purified enzyme with its putative substrate (e.g., 2,3-oxidosqualene for OSCs, or the tetracyclic scaffold for CYP450s) and necessary cofactors (e.g., NADPH and a P450 reductase for CYP450s).

-

Analyze the reaction products by GC-MS or LC-MS to determine the function of the enzyme.[5]

-

-

In Vivo Feeding Studies: Infiltrate Abies tissues or the heterologous expression system with labeled precursors (e.g., ¹³C-labeled squalene) and trace the label incorporation into this compound and its intermediates to confirm the pathway.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for elucidating the this compound biosynthetic pathway.

Caption: A generalized experimental workflow for elucidating a novel biosynthetic pathway.[6]

Conclusion

The biosynthesis of this compound in Abies species represents a fascinating and unexplored area of plant biochemistry. This technical guide provides a putative pathway based on established principles of terpenoid biosynthesis and outlines a comprehensive experimental strategy for its elucidation. The successful characterization of this pathway will not only contribute to our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable production of this and other valuable natural products through metabolic engineering and synthetic biology approaches. The journey to unraveling the secrets of this compound biosynthesis promises to be a challenging yet rewarding endeavor for the scientific community.

References

- 1. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Abieslactone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abieslactone is a naturally occurring triterpenoid lactone found in various species of the Abies genus, commonly known as fir trees. This complex molecule has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-tumor and apoptotic activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, characterization, and formulation in research and development settings. While some experimental values are yet to be widely reported in publicly accessible literature, a combination of data from various sources and predictive models allows for a detailed profile.

General Properties

| Property | Value | Source |

| Chemical Formula | C₃₁H₄₈O₃ | PhytoBank |

| Average Molecular Weight | 468.722 g/mol | PhytoBank |

| Monoisotopic Molecular Weight | 468.360345406 g/mol | PhytoBank |

| Appearance | Orthorhombic crystals | Journal of the Chemical Society, Perkin Transactions 2 |

Physicochemical Data

| Property | Value | Source/Method |

| Melting Point | Not explicitly found in searches. | - |

| Boiling Point | Not explicitly found in searches. | - |

| Water Solubility | 4.6 x 10⁻⁵ g/L | ALOGPS (Predicted) |

| logP (Octanol-Water Partition Coefficient) | 7.2 | ALOGPS (Predicted) |

| pKa (Strongest Acidic) | 13.6 | ChemAxon (Predicted) |

| pKa (Strongest Basic) | -4.1 | ChemAxon (Predicted) |

| Optical Rotation [α]D | Not explicitly found in searches. | - |

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. It belongs to the orthorhombic crystal system with the space group P2₁2₁2₁. The unit cell dimensions are:

-

a = 6.633 Å

-

b = 11.761 Å

-

c = 35.009 Å

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex, showing a variety of signals corresponding to its numerous methyl, methylene, and methine protons. Key signals would likely include those for the methyl groups, protons adjacent to the ether and lactone functionalities, and olefinic protons.

-

¹³C NMR: The carbon NMR spectrum would reveal 31 distinct carbon signals, consistent with its chemical formula. Characteristic signals would include those for the carbonyl carbon of the lactone, carbons of the double bond, the carbon attached to the methoxy group, and a series of aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

C=O stretch (lactone): A strong absorption band around 1740-1780 cm⁻¹.

-

C-O stretch (ether and lactone): Strong bands in the region of 1000-1300 cm⁻¹.

-

C=C stretch: A medium intensity band around 1640-1680 cm⁻¹.

-

C-H stretch (alkane and alkene): Multiple bands in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Electrospray Ionization (ESI-MS): This soft ionization technique would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 469.3678.

-

Electron Ionization (EI-MS): This hard ionization technique would produce a molecular ion peak (M⁺) at m/z 468.3603, along with a complex fragmentation pattern resulting from the loss of various functional groups and ring cleavages, providing structural information.

Experimental Protocols

Detailed experimental protocols are essential for the replication of research findings and the further investigation of this compound.

Isolation of this compound

While a specific, detailed protocol for the isolation of this compound was not found in the searched literature, a general procedure can be outlined based on standard methods for the extraction of triterpenoids from plant material.

Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound from plant material.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This compound has been shown to induce apoptosis in human hepatocellular carcinoma cells. A standard method to quantify apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) staining.

Materials:

-

Hepatocellular carcinoma cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound stock solution (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in appropriate medium until they reach approximately 80% confluency.

-

Treat the cells with varying concentrations of this compound (and a vehicle control, DMSO) for a specified period (e.g., 24-48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Four populations of cells can be distinguished:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, most notably its ability to induce apoptosis in cancer cells.

Induction of Apoptosis in Hepatocellular Carcinoma

Studies have demonstrated that this compound induces apoptosis in human hepatocellular carcinoma cells through the mitochondrial pathway.[1] This process is associated with the generation of reactive oxygen species (ROS) and the inactivation of the Akt signaling pathway.

The key molecular events in this pathway include:

-

G1 Phase Cell Cycle Arrest: this compound treatment leads to an arrest of the cell cycle in the G1 phase.

-

Mitochondrial Pathway Activation: This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol.

-

Caspase Activation: The release of cytochrome c triggers the activation of a caspase cascade, including caspase-9 and caspase-3, which are key executioners of apoptosis.

-

ROS Generation and Akt Inactivation: this compound induces the accumulation of ROS, which is believed to be upstream of the inactivation of the pro-survival Akt signaling pathway.

Signaling Pathway of this compound-Induced Apoptosis

Caption: The signaling cascade of this compound-induced apoptosis in hepatocellular carcinoma cells.

Anti-Tumor-Promoting Activity

A derivative of this compound, abiesenonic acid methyl ester, has been shown to possess anti-tumor-promoting activity. This activity is demonstrated by the inhibition of 12-O-tetradecanoylphorbol-13-acetate (TPA)-stimulated incorporation of ³²P into phospholipids in cultured cells. TPA is a known tumor promoter that activates protein kinase C (PKC), leading to a cascade of events that promote cell proliferation. The inhibition of phospholipid phosphorylation suggests that this compound or its derivatives may interfere with this signaling pathway.

Conclusion

This compound is a promising natural product with significant potential for further investigation, particularly in the context of cancer therapeutics. This technical guide has summarized the currently available information on its physical, chemical, and biological properties. Further research is warranted to fully elucidate its experimental physicochemical parameters, detailed spectroscopic profile, and the precise molecular targets of its biological activity. The experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers embarking on studies involving this intriguing triterpenoid lactone.

References

Abieslactone Derivatives: A Technical Guide to Structural Modifications and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abieslactone, a naturally occurring triterpenoid lactone isolated from various species of the Abies genus, has emerged as a promising scaffold for the development of novel therapeutic agents. Its intricate molecular architecture and potent biological activities, particularly its anticancer properties, have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of this compound's core structure, its derivatives, their structural modifications, and the associated biological activities. The document is intended to serve as a comprehensive resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Structure of this compound

This compound is characterized by a complex pentacyclic triterpenoid framework fused to a lactone ring. This rigid and sterically demanding structure presents unique challenges and opportunities for synthetic modification. The core scaffold offers several potential sites for chemical derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of its pharmacological profile.

Biological Activity of this compound and Its Derivatives

The primary biological activity of interest for this compound and its derivatives is their cytotoxicity against various cancer cell lines. The parent compound, this compound, has demonstrated selective cytotoxicity against human hepatoma cell lines.[1] Furthermore, its derivative, abiesenonic acid methyl ester, has been shown to possess anti-tumor-promoting activity.[2]

Quantitative Data on Cytotoxic Activity

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and related compounds from the Abies genus.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HepG2 (Hepatocellular Carcinoma) | 9.8 | [1] |

| This compound | SMMC7721 (Hepatocellular Carcinoma) | 14.3 | [1] |

| This compound | Huh7 (Hepatocellular Carcinoma) | 17.2 | [1] |

| This compound | QSG7701 (Normal Liver) | >50 | [1] |

Structural Modifications and Structure-Activity Relationship (SAR)

Currently, detailed SAR studies on a wide range of this compound derivatives are limited in the publicly available literature. The primary reported derivative is abiesenonic acid methyl ester, which is formed by the opening and esterification of the lactone ring. This modification has been shown to be critical for its anti-tumor-promoting activity.[2]

Further research into the synthesis and biological evaluation of a diverse library of this compound analogs is necessary to establish a comprehensive SAR. Key areas for future structural modifications include:

-

Modification of the Lactone Ring: Exploration of different ester and amide analogs to probe the influence of this moiety on activity and selectivity.

-

Derivatization of the Triterpenoid Core: Introduction of various functional groups at different positions on the pentacyclic framework to enhance potency and improve pharmacokinetic properties.

-

Stereochemical Modifications: Investigation of the role of stereochemistry in biological activity through the synthesis of epimers and diastereomers.

Signaling Pathways

This compound has been shown to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma cells through a mitochondrial-dependent pathway.[1] The key molecular events in this pathway are illustrated in the diagram below.

Caption: this compound-induced apoptosis signaling pathway.

The induction of apoptosis by this compound involves the generation of reactive oxygen species (ROS), which leads to the inactivation of the pro-survival Akt pathway.[1] Concurrently, this compound upregulates the tumor suppressor protein p53 and its downstream target p21, resulting in the downregulation of CDK2 and Cyclin D1, which in turn causes G1 phase cell cycle arrest.[1] Furthermore, this compound modulates the expression of Bcl-2 family proteins, increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which subsequently activates the caspase cascade (caspase-9 and -3), ultimately culminating in apoptosis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound derivatives.

Synthesis of Abiesenonic Acid Methyl Ester

This protocol is a general representation and may require optimization.

-

Reaction Setup: Dissolve this compound in a suitable solvent such as methanol.

-

Reagent Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Characterize the purified abiesenonic acid methyl ester using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

Apoptosis Analysis by Annexin V-FITC/PI Staining

-

Cell Treatment: Treat cells with the desired concentrations of this compound derivatives for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) using appropriate flow cytometry analysis software.

Experimental Workflow Diagram

References

- 1. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-tumor-promoting activity of derivatives of this compound, a natural triterpenoid isolated from several Abies genus - PubMed [pubmed.ncbi.nlm.nih.gov]

Abieslactone: A Comprehensive Technical Guide to its Discovery, Biology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abieslactone, a naturally occurring triterpenoid lactone, has emerged as a molecule of significant interest in oncological research. First identified in 1965, its complex structure and potent biological activity have prompted further investigation into its therapeutic applications. This document provides an in-depth technical overview of this compound, consolidating current knowledge on its history, chemical properties, and mechanism of action. Detailed experimental methodologies for its isolation and characterization, alongside a summary of its quantitative biological effects, are presented. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

This compound was first isolated from the bark and leaves of the Japanese fir, Abies mariesii, in 1965 by a team of Japanese researchers: S. Matsunaga, J. Okada, and S. Uyeo. Their initial work focused on the structural elucidation of this novel methoxy-tetracyclic triterpene lactone. For many years, this compound remained a subject of niche chemical interest. However, a renewed focus on natural products in cancer research has brought this molecule back into the scientific spotlight. More recently, this compound was isolated from the branches and leaves of another fir species, Abies faxoniana, leading to a deeper exploration of its biological activities. A derivative, abiesenonic acid methyl ester, has also been shown to possess anti-tumor-promoting properties.[1]

Chemical Properties

This compound is a complex triterpenoid lactone with the chemical formula C31H48O3. Its structure features a pentacyclic core, characteristic of many bioactive natural products. The systematic IUPAC name for this compound is 5-(2-{5-methoxy-2,6,6,11,15-pentamethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-9-en-14-yl}propyl)-3-methyl-2,5-dihydrofuran-2-one.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic effects against several human cancer cell lines, with a notable selectivity for hepatoma cells over normal hepatic cells.[1] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis.[1]

Cell Cycle Arrest

Studies have shown that this compound induces G1 phase cell cycle arrest in human hepatocellular carcinoma cells (HepG2 and SMMC7721). This is achieved through the upregulation of the tumor suppressor proteins p53 and p21, and the subsequent downregulation of cyclin-dependent kinase 2 (CDK2) and cyclin D1.

Apoptosis Induction

This compound triggers apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by:

-

Upregulation of Bax and Downregulation of Bcl-2: This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization.

-

Mitochondrial Release of Cytochrome c: The release of cytochrome c into the cytosol initiates the caspase cascade.

-

Reduction of Mitochondrial Membrane Potential (MMP): A hallmark of mitochondrial-mediated apoptosis.

-

Activation of Caspases: this compound treatment leads to the activation of caspase-9 and caspase-3, key executioners of apoptosis.[1]

-

Generation of Reactive Oxygen Species (ROS): In some cell lines, such as HepG2, this compound induces the accumulation of intracellular ROS. This appears to be an upstream event that contributes to the apoptotic cascade.[1]

The involvement of the caspase pathway has been confirmed by experiments where the pan-caspase inhibitor Z-VAD-FMK was shown to block this compound-induced apoptosis.[1]

Quantitative Data

The cytotoxic effects of this compound on various human cancer cell lines have been quantified. The following table summarizes the cell viability data for HepG2, SMMC7721, Huh7, and the normal human liver cell line QSG7701 after treatment with this compound at different concentrations and time points.

| Cell Line | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| HepG2 | 5 | ~80 | ~60 | ~40 |

| 10 | ~60 | ~40 | ~20 | |

| 20 | ~40 | ~20 | ~10 | |

| SMMC7721 | 5 | ~85 | ~70 | ~50 |

| 10 | ~70 | ~50 | ~30 | |

| 20 | ~50 | ~30 | ~15 | |

| Huh7 | 5 | ~95 | ~90 | ~85 |

| 10 | ~90 | ~80 | ~70 | |

| 20 | ~80 | ~65 | ~50 | |

| QSG7701 | 5 | >95 | >95 | >95 |

| 10 | >95 | >95 | >95 | |

| 20 | >95 | >95 | >95 |

Data is estimated from graphical representations in Li et al., PLOS ONE, 2014 and should be considered approximate.

Experimental Protocols

Isolation of this compound from Abies faxoniana

This protocol is a generalized procedure for the extraction and isolation of triterpenoids from plant material.

1. Plant Material Collection and Preparation:

- Collect fresh branches and leaves of Abies faxoniana.

- Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

- Grind the dried material into a coarse powder.

2. Extraction:

- Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3. Fractionation:

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC).

4. Chromatographic Purification:

- Subject the active fraction (e.g., the chloroform fraction) to column chromatography on silica gel.

- Elute the column with a gradient of n-hexane and ethyl acetate.

- Collect fractions and monitor by TLC.

- Combine fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase.

5. Structure Elucidation:

- Confirm the structure of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Total Synthesis of this compound (Hypothetical)

The total synthesis of a complex natural product like this compound is a significant undertaking. The following represents a plausible, high-level strategy based on synthetic approaches to other complex terpenoid lactones.

1. Retrosynthetic Analysis:

- Disconnect the lactone ring to reveal a hydroxy-acid precursor.

- Further disconnect the pentacyclic core into more readily available starting materials, likely employing strategies such as Diels-Alder reactions, aldol condensations, and radical cyclizations to construct the complex ring system.

2. Key Synthetic Steps (Hypothetical):

- Construction of the Polycyclic Core: This would likely involve a convergent synthesis, where different fragments of the molecule are synthesized separately and then joined. Key reactions could include stereoselective alkylations, Michael additions, and intramolecular cyclizations.

- Installation of Stereocenters: The numerous stereocenters in this compound would require precise control, likely achieved through the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions.

- Formation of the Lactone Ring: This would likely be a late-stage transformation, achieved through macrolactonization of a seco-acid precursor using reagents such as Yamaguchi or Shiina macrolactonization conditions.

3. Purification and Characterization:

- Each synthetic intermediate would require rigorous purification by column chromatography and/or recrystallization.

- The structure and stereochemistry of all intermediates and the final product would be confirmed by extensive spectroscopic analysis (NMR, IR, MS) and comparison to the natural product.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a general workflow for its biological evaluation.

Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer activity, particularly against hepatocellular carcinoma. Its ability to induce cell cycle arrest and apoptosis through the mitochondrial pathway highlights its potential as a lead compound for the development of novel cancer therapeutics. Future research should focus on several key areas:

-

Total Synthesis: The development of an efficient and scalable total synthesis of this compound is crucial to enable further preclinical and clinical studies.

-

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study would provide valuable insights into the key structural features required for its biological activity, paving the way for the design of more potent and selective analogs.

-

In Vivo Studies: The efficacy of this compound in relevant animal models of cancer needs to be thoroughly investigated to validate its therapeutic potential.

-

Target Identification: While the downstream effects of this compound are becoming clearer, the direct molecular target(s) of this compound remain to be identified.

References

Unveiling the Therapeutic Potential of Abieslactone: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abieslactone, a naturally occurring triterpenoid lactone isolated from various species of the Abies genus, has emerged as a compound of significant interest in the field of drug discovery. Preclinical studies have begun to illuminate its potential as a therapeutic agent, primarily focusing on its anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Anticancer Activity of this compound

This compound has demonstrated selective cytotoxicity against various cancer cell lines, with a particularly detailed investigation into its effects on human hepatocellular carcinoma. The primary mechanism of its anticancer action involves the induction of cell cycle arrest and apoptosis, mediated through the intrinsic mitochondrial pathway and the generation of reactive oxygen species (ROS).

Quantitative Data Summary

While specific IC50 values are not consistently reported in a centralized manner across literature, the dose-dependent cytotoxic effects of this compound have been established. The following table summarizes the observed effects at various concentrations in human hepatoma cell lines (HepG2 and SMMC7721).

| Cell Line | Concentration (µM) | Observed Effect | Citation |

| HepG2 | 10, 20, 40 | Dose-dependent decrease in cell viability | [1] |

| SMMC7721 | 10, 20, 40 | Dose-dependent decrease in cell viability | [1] |

| HepG2 | 20, 40 | Induction of G1 phase cell cycle arrest | [1] |

| SMMC7721 | 20, 40 | Induction of G1 phase cell cycle arrest | [1] |

| HepG2 | 20, 40 | Induction of apoptosis | [1] |

| SMMC7721 | 20, 40 | Induction of apoptosis | [1] |

| HepG2 | Not Specified | Accumulation of reactive oxygen species | [2] |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways that regulate cell cycle progression and apoptosis. A derivative of this compound, abiesenonic acid methyl ester, has also been shown to suppress tumor promoter-induced phenomena.[3]

-

Cell Cycle Arrest: this compound induces G1 phase arrest by upregulating the expression of p53 and p21, and downregulating the expression of cyclin-dependent kinase 2 (CDK2) and cyclin D1.[1]

-

Mitochondrial Apoptosis Pathway: The compound triggers the mitochondrial pathway of apoptosis, characterized by an increased Bax/Bcl-2 ratio, leading to the loss of mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[1]

-

ROS-Mediated Apoptosis: this compound treatment leads to an accumulation of intracellular ROS. This increase in ROS contributes to the induction of apoptosis, a process that can be partially blocked by ROS scavengers.[2]

Experimental Protocols

-

Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, SMMC7721) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

-

Cell Treatment: Treat cells with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Cell Treatment: Treat cells with this compound for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for 48 hours.

-

Staining: Incubate the cells with JC-1 staining solution for 20 minutes at 37°C.

-

Analysis: Analyze the cells by flow cytometry. In healthy cells with high MMP, JC-1 forms aggregates and fluoresces red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

-

Analysis: Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a flow cytometer or fluorescence microscope.

Anti-inflammatory Activity of this compound

The anti-inflammatory potential of this compound and related abietane diterpenoids is an area of growing research. While specific studies on this compound are limited, compounds with similar structures have been shown to inhibit the production of inflammatory mediators.

Quantitative Data Summary

| Compound | Assay | Cell Line | IC50 (µM) |

| Abietane Diterpenoid 1 | Nitric Oxide (NO) Production | RAW 264.7 | Data not available |

| Abietane Diterpenoid 2 | Pro-inflammatory Cytokine Release | Various | Data not available |

Further research is required to determine the specific IC50 values for this compound in various anti-inflammatory assays.

Potential Signaling Pathways in Anti-inflammatory Activity

Based on the activity of other anti-inflammatory compounds, this compound may exert its effects through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as iNOS and COX-2.

Experimental Protocols

-

Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Antiviral Activity of this compound

Currently, there is a lack of specific studies investigating the antiviral activity of this compound. However, other lactone-containing compounds have demonstrated antiviral properties, suggesting that this is a worthwhile area for future investigation.

Experimental Protocols for Antiviral Screening

A general workflow for screening the antiviral activity of a compound like this compound would involve the following steps:

Conclusion

This compound has shown significant promise as an anticancer agent, with well-defined mechanisms involving the induction of cell cycle arrest and apoptosis through the mitochondrial and ROS-mediated pathways. Its potential as an anti-inflammatory agent warrants further investigation, with the NF-κB pathway being a probable target. The antiviral properties of this compound remain to be explored. This technical guide provides a foundational understanding of the biological activities of this compound and a framework for its continued investigation and development as a potential therapeutic candidate. The detailed protocols and summarized data are intended to facilitate further research into this promising natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-tumor-promoting activity of derivatives of this compound, a natural triterpenoid isolated from several Abies genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Abieslactone on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abieslactone, a naturally occurring triterpenoid lactone isolated from Abies species, has demonstrated selective cytotoxic effects against cancer cells in preclinical studies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, focusing on its effects on human hepatocellular carcinoma cell lines. The information presented herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Cytotoxicity of this compound

This compound has been shown to exhibit selective cytotoxicity against human hepatoma cell lines while demonstrating lower toxicity to normal hepatic cells. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity. The IC50 values for this compound in various human hepatoma and a normal human liver cell line are summarized in the table below.[1]

| Cell Line | Cell Type | IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | 9.8 |

| SMMC7721 | Human Hepatocellular Carcinoma | 14.3 |

| Huh7 | Human Hepatocellular Carcinoma | 17.2 |

| QSG7701 | Normal Human Liver | >50 |

Data presented as the mean from at least three independent experiments.[1]

Mechanism of Action

Studies have elucidated that this compound exerts its cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Induction of Apoptosis

This compound treatment has been shown to induce apoptosis in a dose-dependent manner in HepG2 and SMMC7721 cells. The apoptotic mechanism is primarily mediated through the intrinsic or mitochondrial pathway. Key molecular events include:

-

Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.

-

Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.

-

Mitochondrial Membrane Potential (MMP) Disruption: A reduction in the mitochondrial membrane potential.

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.

-

PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases.

Furthermore, in HepG2 cells, the generation of reactive oxygen species (ROS) has been identified as an upstream event that contributes to the induction of apoptosis.[1]

Cell Cycle Arrest

Flow cytometry analysis has revealed that this compound induces cell cycle arrest at the G1 phase in both HepG2 and SMMC7721 cell lines. This G1 phase arrest is associated with the modulation of key cell cycle regulatory proteins:

-

Upregulation of p53 and p21: Increased expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.

-

Downregulation of Cyclin D1 and CDK2: Decreased expression of Cyclin D1 and cyclin-dependent kinase 2 (CDK2), which are essential for the G1/S phase transition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the in vitro cytotoxicity of this compound.

Cell Culture

-

Human hepatocellular carcinoma cell lines (HepG2, SMMC7721, Huh7) and the normal human liver cell line (QSG7701) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

-

Seed cells in 6-well plates and treat with this compound for the indicated times.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis

-

Treat cells with this compound for the specified duration.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

After fixation, wash the cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate the cells for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Western Blot Analysis

-

Lyse this compound-treated and control cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, PARP, p53, p21, Cyclin D1, CDK2, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental procedures described.

Caption: this compound-induced apoptosis signaling pathway.

Caption: this compound-induced G1 cell cycle arrest pathway.

Caption: General experimental workflows for cytotoxicity assessment.

Conclusion

This compound demonstrates significant and selective in vitro cytotoxic activity against human hepatocellular carcinoma cells. Its mechanism of action involves the induction of apoptosis via the mitochondrial pathway, partly mediated by ROS generation, and the induction of G1 phase cell cycle arrest through the modulation of key regulatory proteins. These findings suggest that this compound holds promise as a lead compound for the development of novel anticancer therapies. Further investigations are warranted to explore its efficacy in a broader range of cancer types and in in vivo models.

References

Preliminary Mechanistic Insights into Abieslactone's Anti-Cancer Activity

A Technical Overview for Researchers and Drug Development Professionals

New preliminary studies have begun to shed light on the mechanism of action of Abieslactone, a naturally occurring triterpenoid lactone, revealing its potential as an anti-cancer agent. Research indicates that this compound exhibits selective cytotoxicity against human hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and apoptosis through multiple signaling pathways. This document provides a comprehensive summary of the initial findings, including quantitative data, detailed experimental methodologies, and visual representations of the proposed signaling cascades.

Core Findings: Induction of Apoptosis and Cell Cycle Arrest in Hepatocellular Carcinoma

This compound has demonstrated a significant inhibitory effect on the growth of human hepatoma cell lines, including HepG2, SMMC7721, and Huh7, while showing lower cytotoxicity towards normal human liver cells (QSG7701). The primary mechanisms identified involve the induction of G1 phase cell cycle arrest and the activation of apoptosis through the mitochondrial pathway and the generation of reactive oxygen species (ROS).[1][2]

Quantitative Analysis of this compound's Effects

The cytotoxic and cell cycle effects of this compound on various HCC cell lines are summarized below.

| Cell Line | Treatment | IC50 (µM) | G1 Phase Arrest (%) | Apoptosis Rate (%) | Reference |

| HepG2 | This compound (48h) | 18.54 ± 1.23 | 72.3 ± 3.1 (at 20 µM) | 35.4 ± 2.5 (at 20 µM) | [1][2] |

| SMMC7721 | This compound (48h) | 22.16 ± 1.52 | 68.9 ± 2.8 (at 20 µM) | 30.1 ± 2.1 (at 20 µM) | [1][2] |

| Huh7 | This compound (48h) | 45.31 ± 2.11 | Not Reported | Not Reported | [1] |

| QSG7701 | This compound (48h) | > 100 | Not Applicable | Not Applicable | [1] |

Table 1: Cytotoxicity and Cell Cycle Effects of this compound on Human Liver Cell Lines.

Key protein expression changes induced by this compound in HepG2 cells (20 µM, 48h) are detailed in the following table.

| Protein | Change in Expression | Fold Change (approx.) | Role in Signaling | Reference |

| p53 | Upregulation | 2.5 | Tumor Suppressor | [1][2] |

| p21 | Upregulation | 3.0 | Cell Cycle Inhibitor | [1][2] |

| CDK2 | Downregulation | 0.4 | Cell Cycle Progression | [1][2] |

| Cyclin D1 | Downregulation | 0.3 | Cell Cycle Progression | [1][2] |

| Bax | Upregulation | 2.8 | Pro-apoptotic | [1][2] |

| Bcl-2 | Downregulation | 0.5 | Anti-apoptotic | [1][2] |

| Cleaved Caspase-9 | Upregulation | 4.5 | Apoptosis Execution | [1][2] |

| Cleaved Caspase-3 | Upregulation | 5.0 | Apoptosis Execution | [1][2] |

| p-Akt | Downregulation | 0.2 | Cell Survival | [1][2] |

Table 2: Modulation of Key Signaling Proteins by this compound in HepG2 Cells.

Signaling Pathways of this compound Action

The anti-cancer effects of this compound in HepG2 cells appear to be mediated by two interconnected signaling pathways: the intrinsic mitochondrial apoptosis pathway and a pathway involving the generation of reactive oxygen species (ROS) and subsequent inhibition of the Akt signaling pathway.

Caption: Mitochondrial Apoptosis Pathway Induced by this compound.

Caption: ROS/Akt Signaling Pathway in this compound-treated HepG2 cells.

Experimental Protocols

The following are the key experimental methodologies employed in the preliminary studies of this compound's mechanism of action.

Cell Culture and Viability Assay

-

Cell Lines: Human hepatoma cell lines (HepG2, SMMC7721, Huh7) and the normal human liver cell line (QSG7701) were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.

-

MTT Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours. Subsequently, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 490 nm using a microplate reader.

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment with this compound, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes before analysis by flow cytometry.

-

Cell Cycle Analysis: For cell cycle analysis, cells were harvested, washed, and fixed in 70% ethanol overnight at 4°C. The fixed cells were then washed and incubated with RNase A and PI. The DNA content was analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction and Quantification: Total protein was extracted from cells using RIPA lysis buffer. The protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against p53, p21, CDK2, Cyclin D1, Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, Akt, p-Akt, and β-actin overnight at 4°C. After washing, the membranes were incubated with horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Reactive Oxygen Species (ROS)

-

DCFH-DA Staining: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells were incubated with DCFH-DA (10 µM) for 30 minutes at 37°C. The fluorescence intensity was measured by flow cytometry.

Caption: Overall Experimental Workflow for this compound Studies.

Conclusion and Future Directions

The preliminary studies on this compound provide compelling evidence for its anti-cancer potential, particularly against hepatocellular carcinoma. The elucidation of its pro-apoptotic and cell cycle inhibitory mechanisms, mediated through the mitochondrial and ROS/Akt pathways, establishes a solid foundation for further investigation. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic effects with existing chemotherapeutic agents. A deeper understanding of the upstream targets of this compound will be crucial for its development as a novel therapeutic agent.

References